molecular formula C13H15FN2O3S B7450403 4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride

4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No. B7450403
M. Wt: 298.34 g/mol
InChI Key: IVCVKIXKBAXEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride, commonly known as PMSF, is a protease inhibitor that is widely used in scientific research. It is a small molecule that has been shown to irreversibly inhibit serine proteases, which are enzymes that play a critical role in many biological processes. The purpose of

Mechanism of Action

PMSF irreversibly inhibits serine proteases by reacting with the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning. This mechanism of action makes PMSF a highly specific protease inhibitor that can be used to study the function of individual enzymes.
Biochemical and physiological effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. In addition to its protease inhibitory activity, it has been shown to inhibit platelet aggregation, induce apoptosis in cancer cells, and modulate the activity of ion channels. PMSF has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of PMSF is its specificity for serine proteases. This makes it a valuable tool for studying the function of individual enzymes. Additionally, PMSF is relatively stable and has a long shelf life, which makes it easy to use in lab experiments. However, PMSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on PMSF. One area of interest is the development of more specific protease inhibitors that can target individual enzymes with greater precision. Another area of interest is the use of PMSF in drug discovery, as it has been shown to have anticancer and anti-inflammatory effects. Additionally, PMSF could be used in the development of new therapies for diseases that are characterized by abnormal protease activity, such as Alzheimer's disease and cystic fibrosis.

Synthesis Methods

PMSF can be synthesized using a variety of methods, including the reaction of piperazine with benzofuran-5-carboxaldehyde followed by treatment with sulfonyl chloride. Alternatively, it can be synthesized by reacting piperazine with 4-chlorobenzaldehyde followed by treatment with sodium azide and sodium borohydride. Both methods yield PMSF with high purity and yield.

Scientific Research Applications

PMSF is commonly used in scientific research as a protease inhibitor. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. This makes it a valuable tool for studying the role of these enzymes in biological processes. PMSF has also been used to study the proteolytic processing of proteins, as well as to prevent protein degradation during purification.

properties

IUPAC Name

4-(1-benzofuran-5-ylmethyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c14-20(17,18)16-6-4-15(5-7-16)10-11-1-2-13-12(9-11)3-8-19-13/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCVKIXKBAXEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OC=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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